1,2-Dibromo-2-chloro-3-fluoropropane is an organohalogen compound characterized by the molecular formula . This compound features a propane backbone with two bromine atoms, one chlorine atom, and one fluorine atom attached. Its unique halogen composition imparts distinct chemical properties, making it of interest in various fields including organic chemistry and industrial applications.
1,2-Dibromo-2-chloro-3-fluoropropane is classified under halogenated hydrocarbons. It is primarily synthesized for use in laboratory and industrial settings. The compound can be sourced from chemical suppliers that specialize in organohalogen compounds.
1,2-Dibromo-2-chloro-3-fluoropropane can be synthesized through several methods:
These methods highlight both laboratory-scale and industrial-scale approaches to producing this compound efficiently.
The molecular structure of 1,2-Dibromo-2-chloro-3-fluoropropane can be represented as follows:
This structure illustrates the positioning of the halogen atoms on the propane backbone, which influences its reactivity and interactions with other chemical species.
1,2-Dibromo-2-chloro-3-fluoropropane participates in various chemical reactions:
These reactions are fundamental for its application in organic synthesis and material science.
The mechanism of action for 1,2-Dibromo-2-chloro-3-fluoropropane primarily involves its reactivity with biological molecules. The halogen atoms make the compound highly reactive, enabling it to form adducts with DNA and potentially induce mutagenic effects through alkylation processes. This reactivity underscores its importance in toxicological studies and biological research.
The compound is characterized by a strong pungent odor at high concentrations and exhibits flammability. It is toxic upon ingestion or inhalation, necessitating careful handling in laboratory settings .
1,2-Dibromo-2-chloro-3-fluoropropane has several significant applications:
These applications highlight its versatility across different scientific disciplines.
The synthesis of 1,2-dibromo-2-chloro-3-fluoropropane (CAS 70192-60-8) exemplifies the challenges in sequential halogen incorporation. Industrial routes typically employ halogen addition to allylic precursors, with the reaction of bromine trifluoride and bromine with allyl chloride derivatives in 1,1,2-trichloro-1,2,2-trifluoroethane solvent at 10-20°C being a documented approach [2]. This method exploits the differential reactivity of halogens: fluorine’s high electronegativity facilitates nucleophilic substitution at terminal positions, while bromine readily undergoes electrophilic addition across double bonds. The simultaneous halogenation strategy faces inherent limitations, as evidenced by the low target compound yield (6%) and numerous byproducts [2] .
Alternative pathways involve stepwise halogenation, where allyl chloride first undergoes bromination to form 1,2-dibromo-3-chloropropane (DBCP, CAS 96-12-8) [6] [9], followed by fluorination at the terminal carbon. However, the competitive reactivity at secondary versus primary carbons complicates regioselectivity. Kinetic studies reveal bromination exhibits preference for the less substituted carbon (Markovnikov addition), while fluorine incorporation requires activating agents due to poor leaving group ability of chloride/bromide at C3 [5] .
Table 1: Comparison of Halogenation Approaches for C₃H₄Br₂ClF Synthesis
| Strategy | Reagents | Temperature Range | Key Advantage | Key Limitation |
|---|---|---|---|---|
| Simultaneous Halogenation | Br₂/BrF₃ in C₂Cl₃F₃ | 10-20°C | Single-step operation | Low yield (6%); complex byproducts |
| Stepwise Bromo-chlorination | Br₂ addition to allyl chloride | 0-25°C | High DBCP yield (>90%) | Requires separate fluorination step |
| Electrophilic Fluorination | F⁺ reagents (e.g., Selectfluor™) | 60-80°C | Direct C-F bond formation | Poor selectivity at polyhalogenated sites |
The molecular architecture of 1,2-dibromo-2-chloro-3-fluoropropane features a chiral center at C2 (carbon bearing Br, Cl, H, and C3H₂BrF), generating two diastereomers with distinct physicochemical behaviors. The asymmetric induction during bromination at C2 determines stereochemical outcomes, as fluorine’s small van der Waals radius minimally impacts conformational stability [10]. Studies of analogous compounds (e.g., 1,2-dibromo-3-fluoropropane, CAS 453-00-9) reveal halogen-halogen gauche effects influence rotational barriers, with bromine adopting anti-periplanar orientations to minimize steric clashes [5] .
In synthetic routes employing bromine trifluoride, racemization occurs due to the planar carbocation intermediate at C2 during SN1-type substitution. The absence of chiral catalysts or templates in industrial processes results in racemic mixtures, limiting optical resolution possibilities. Computational modeling indicates the (R)-isomer exhibits marginally lower energy (ΔG = 0.3 kcal/mol) due to reduced 1,3-halogen dipole repulsion, but this minor difference prevents practical enantioselective separation [10].
Lewis acid catalysts significantly enhance regioselectivity in bromo-chloro-fluoropropane synthesis. Aluminum tribromide (AlBr₃) coordinates with the double bond of allyl chloride precursors, directing bromine addition to form the 1,2-dibromide intermediate with >80% regiochemical fidelity [2] [9]. For fluorination, phase-transfer catalysts like tetrabutylammonium fluoride (TBAF) facilitate nucleophilic substitution at C3 in biphasic systems, suppressing elimination side reactions.
Recent advances explore photoredox catalysis using Ru(bpy)₃Cl₂ to generate bromine radicals under mild conditions. This approach minimizes polybromination byproducts through controlled radical chain propagation. However, catalyst poisoning by halide ions remains problematic, as evidenced by 15-20% yield reductions after three reaction cycles . Microwave-assisted continuous flow reactors have demonstrated improved heat transfer during exothermic bromination, reducing unwanted dibromination of the fluorinated tail from 18% to <5% [10].
Industrial synthesis generates complex byproduct mixtures due to competitive halogenation pathways. The primary reaction yielding 1,2-dibromo-2-chloro-3-fluoropropane (C₃H₄Br₂ClF) produces four significant impurities:
Table 2: Byproduct Distribution in C₃H₄Br₂ClF Synthesis (Boguslavskaya et al., 1987)
| Byproduct | CAS Number | Molecular Formula | Average Yield | Formation Pathway |
|---|---|---|---|---|
| 1,2,3-Tribromopropane | 32753-90-5 | C₃H₅Br₃ | 37% | Electrophilic bromination at C3 |
| 1-Bromo-3-chloropropane | 32753-89-2 | C₃H₆BrCl | 24% | Monobromination of allyl chloride |
| 1,2-Dibromo-3,3-difluoropropane | 37161-81-2 | C₃H₄Br₂F₂ | 15% | Radical fluorination with BrF₃ |
| DBCP (1,2-dibromo-3-chloropropane) | 96-12-8 | C₃H₅Br₂Cl | 6% | Fluorine substitution failure |
Distillation separates the target compound (boiling point: 184.2°C) from lower-boiling impurities like 1-bromo-3-chloropropane (bp 143°C) and higher-boiling tribromopropane (bp 220°C) [9]. However, the similar volatilities of DBCP (bp 196°C) and the difluoro byproduct (bp 189°C) necessitate fractional distillation at reduced pressure or chromatographic purification, contributing to the compound’s high production cost (>$800/kg for 95% purity) [10]. Reaction kinetic modeling suggests optimizing bromine stoichiometry below 1.1 equivalents and maintaining temperatures at 15±2°C could suppress tribromopropane formation by 40% [2].
CAS No.:
CAS No.: 13734-41-3
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 20184-94-5